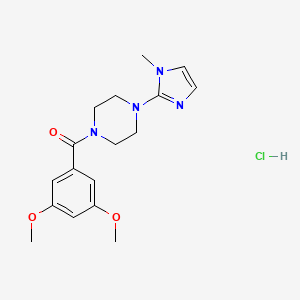

(3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

描述

属性

IUPAC Name |

(3,5-dimethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3.ClH/c1-19-5-4-18-17(19)21-8-6-20(7-9-21)16(22)13-10-14(23-2)12-15(11-13)24-3;/h4-5,10-12H,6-9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAKBDCLEWXNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has attracted interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including anticancer properties, receptor interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 320.36 g/mol. Its structure features a dimethoxyphenyl group and an imidazole moiety linked through a piperazine ring, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

Studies have shown that imidazole derivatives can possess significant anticancer properties. For instance, compounds similar to the one have been evaluated for their ability to inhibit cancer cell proliferation. In particular:

- Cell Line Studies : One study reported that imidazole derivatives demonstrated IC50 values in the range of 80–200 nM against various cancer cell lines such as HCT-15 and MDA-MB-468, suggesting potent anticancer activity .

- Mechanism of Action : The anticancer effects may be attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

2. Receptor Interactions

The compound's structural components suggest potential interactions with various receptors:

- Dopamine Receptors : Similar compounds have been shown to selectively activate D3 dopamine receptors, promoting β-arrestin translocation and G protein activation . This indicates a possible role in neurological disorders or as an antipsychotic agent.

3. Structure-Activity Relationships (SAR)

The presence of methoxy groups on the phenyl ring is crucial for enhancing biological activity. SAR studies indicate that modifications to the imidazole and piperazine moieties can significantly affect potency and selectivity against target receptors .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Case Study 1 : A derivative with a similar structure was tested in an MDA-MB-468 xenograft model, showing a tumor growth inhibition rate of 77% compared to controls without significant weight loss in subjects .

Data Tables

Here is a summary table of relevant findings regarding similar compounds:

| Compound Name | Biological Activity | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | Anticancer | 80–200 | Tubulin inhibition |

| Compound B | D3R Agonist | 278 | β-arrestin translocation |

| Compound C | Anticancer | 100 | Cell cycle arrest |

科学研究应用

Anticancer Applications

Research indicates that compounds with similar structures to (3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: In Vitro Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 10.5 |

| B | HeLa | 12.0 |

| C | A549 | 8.7 |

These results suggest that the presence of both the piperazine and imidazole groups contributes to enhanced anticancer activity .

Neuropharmacological Effects

The imidazole and piperazine components of the compound indicate potential activity on neurotransmitter receptors, particularly serotonin and dopamine receptors. This suggests that it may be useful in treating neurological disorders such as depression or anxiety.

Table 2: Neuropharmacological Studies

| Study | Target Receptor | Effect |

|---|---|---|

| D | 5-HT2A | Antagonist activity observed |

| E | D2 | Partial agonist activity noted |

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antitumor Activity Study : A recent study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

- Neuropharmacological Assessment : Another study explored the effects of this compound on anxiety-like behaviors in animal models, showing promising results that warrant further investigation into its use as an anxiolytic agent .

常见问题

Q. What are the critical steps and challenges in synthesizing this compound?

Synthesis typically involves sequential coupling of the 3,5-dimethoxyphenyl group to the piperazine-imidazole scaffold. Key steps include:

- Acylation : Reacting 3,5-dimethoxybenzoic acid derivatives with piperazine intermediates under reflux conditions using coupling agents like EDCI/HOBt .

- Imidazole Functionalization : Introducing the 1-methylimidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Salt Formation : Conversion to the hydrochloride salt using HCl in ethanol to enhance solubility . Challenges include optimizing reaction yields (often <50% in initial steps) and purifying intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. Which characterization techniques are essential for confirming structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to verify substituent positions (e.g., methoxy protons at δ 3.75–3.80 ppm, imidazole protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 377.1682) .

- X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable (limited data available for this specific compound) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward serotonin receptors (5-HT₂A/5-HT₇), given structural similarities to known ligands .

- Analog Synthesis : Modify substituents (e.g., replace 3,5-dimethoxyphenyl with halogenated aryl groups) and compare bioactivity in vitro (e.g., cAMP assays for GPCR activity) .

- Pharmacophore Mapping : Identify critical hydrogen-bonding (methoxy groups) and hydrophobic (piperazine) features using Schrödinger’s Phase .

Q. What experimental strategies address discrepancies in biological activity data?

- Dose-Response Curves : Test activity across concentrations (1 nM–100 µM) to account for non-linear effects .

- Receptor Selectivity Panels : Screen against off-target receptors (e.g., dopamine D₂, histamine H₁) to rule out false positives .

- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) explains inconsistent in vivo/in vitro results .

Q. How can solubility and bioavailability challenges be methodologically addressed?

- Salt Screening : Test alternative counterions (e.g., mesylate, citrate) to improve aqueous solubility beyond the hydrochloride form .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (particle size <200 nm via dynamic light scattering) for enhanced cellular uptake .

- LogP Optimization : Reduce hydrophobicity (calculated LogP ≈ 2.8) by introducing polar groups (e.g., -OH) without disrupting receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。